N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This property allows them to interact strongly with biological targets . The interaction with these targets can lead to various biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the compound’s bioavailability.
Result of Action
It is known that numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models . This suggests that the compound may have potential anticancer effects.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds . This suggests that the compound’s action may be influenced by its chemical environment.
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(10-5-2-1-3-6-10)16-15-18-17-14(23-15)11-7-4-8-12(9-11)19(21)22/h4,7-10H,1-3,5-6H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUKPOEOFGVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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